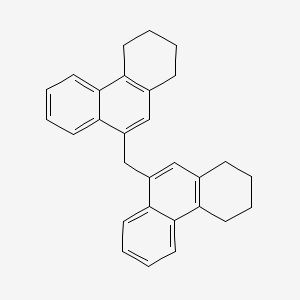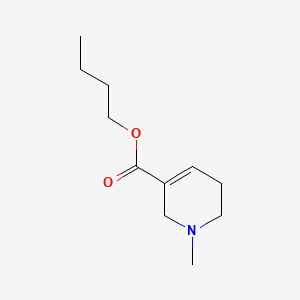
Phenylcarbamic acid;2-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylcarbamic acid;2-phenylpropan-2-ol is a chemical compound that belongs to the alcohol group. This compound is a tertiary alcohol where the hydrogen attached to the carbon bearing the hydroxy group has been replaced by a phenyl group . It is a white to pale yellow, odorless solid that is practically insoluble in water but soluble in ethanol and benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propanol can be synthesized through the Grignard reaction between phenylmagnesium bromide and acetone . Another method involves the reaction of methyl benzoate with methylmagnesium chloride . The reaction conditions typically involve the use of diethyl ether as a solvent and maintaining the reaction mixture at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of 2-phenyl-2-propanol often involves the same Grignard reaction but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
Oxidation: 2-Phenyl-2-propanone
Reduction: 2-Phenylpropane
Substitution: 2-Phenyl-2-propyl chloride
Applications De Recherche Scientifique
2-Phenyl-2-propanol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . In chemistry, it is used as a starting material for the synthesis of various compounds. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds . In the industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-phenyl-2-propanol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions . Its phenyl group can engage in π-π interactions with aromatic systems, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Phenyl-2-propanol can be compared with other similar compounds such as:
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
Phenylacetone: Another compound with a phenyl group attached to a different carbon framework, leading to different chemical and physical properties.
The uniqueness of 2-phenyl-2-propanol lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to other similar compounds .
Propriétés
Numéro CAS |
5037-72-9 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
phenylcarbamic acid;2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H12O.C7H7NO2/c1-9(2,10)8-6-4-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h3-7,10H,1-2H3;1-5,8H,(H,9,10) |
Clé InChI |
DEZITBUUDLVNDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)O.C1=CC=C(C=C1)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


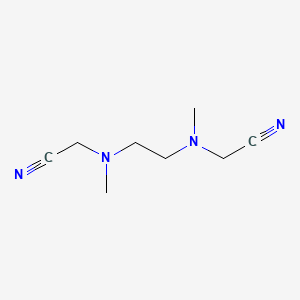

![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
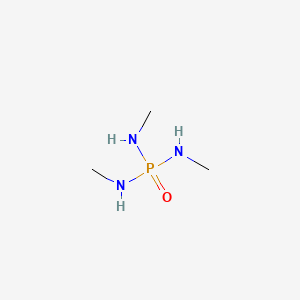
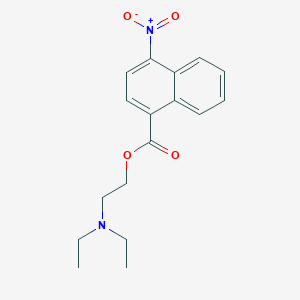
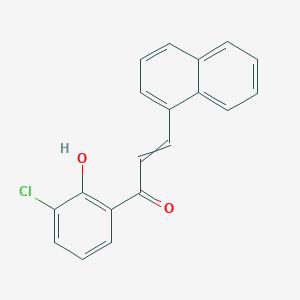

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
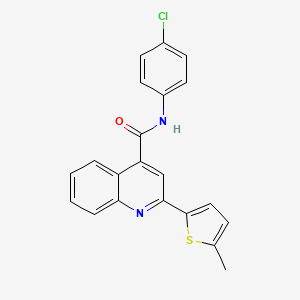
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
